molecular formula C11H10ClN3O B8520717 4-(4-Amino-3-chlorophenoxy)pyridin-2-ylamine

4-(4-Amino-3-chlorophenoxy)pyridin-2-ylamine

Cat. No.: B8520717
M. Wt: 235.67 g/mol
InChI Key: ZLMCAXKQEWDOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-3-chlorophenoxy)pyridin-2-ylamine is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

4-(4-amino-3-chlorophenoxy)pyridin-2-amine

InChI

InChI=1S/C11H10ClN3O/c12-9-5-7(1-2-10(9)13)16-8-3-4-15-11(14)6-8/h1-6H,13H2,(H2,14,15)

InChI Key

ZLMCAXKQEWDOLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC=C2)N)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The publicly known compound 2-amino-4-chloropyridine (5.0 g), 4-amino-3-chlorophenol (11 g), sodium hydride (60% in oil) (3.1 g) and dimethylsulfoxide (80 ml) were stirred at 160° C. for 9.5 hours. Water was added, extraction was performed with ethyl acetate, and the extract solution was washed 5 times with water. The extract solution was then passed through a glass filter coated with silica gel. The silica gel was washed with ethyl acetate, the ethyl acetate layers were combined, and the solvent was distilled off under reduced pressure to obtain 5.1 g of a dark violet solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11 g
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reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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